Cas no 325-12-2 (naphthalene-2-sulfonyl fluoride)

Naphthalene-2-sulfonyl fluoride is a sulfonyl fluoride derivative commonly employed as a reactive intermediate in organic synthesis and chemical biology. Its key advantage lies in its selective reactivity with nucleophiles, making it a valuable reagent for modifying proteins, peptides, and other biomolecules under mild conditions. The compound’s stability in aqueous environments enhances its utility in bioconjugation and activity-based protein profiling (ABPP). Additionally, its aromatic naphthalene backbone contributes to improved solubility in organic solvents, facilitating diverse synthetic applications. The sulfonyl fluoride moiety offers a robust handle for covalent bonding, enabling precise functionalization in medicinal chemistry and materials science research.
naphthalene-2-sulfonyl fluoride structure
325-12-2 structure
Product Name:naphthalene-2-sulfonyl fluoride
CAS No:325-12-2
MF:C10H7FO2S
MW:210.224785089493
MDL:MFCD00457016
CID:1450376
PubChem ID:12409712
Update Time:2025-06-23

naphthalene-2-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 2-Naphthalenesulfonyl fluoride
    • naphthalene-2-sulfonyl fluoride
    • MFCD00457016
    • 325-12-2
    • DTXSID80496942
    • SCHEMBL10573506
    • 2-Naphthalenesulfonyl fluoride, 95%
    • CY-0289
    • Naphthalene-2-sulfonylfluoride
    • LGWYRYDAHZTSKX-UHFFFAOYSA-N
    • EN300-224381
    • MDL: MFCD00457016
    • Inchi: 1S/C10H7FO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
    • InChI Key: LGWYRYDAHZTSKX-UHFFFAOYSA-N
    • SMILES: S(C1C=CC2C=CC=CC=2C=1)(=O)(=O)F

Computed Properties

  • Exact Mass: 210.01511
  • Monoisotopic Mass: 210.01507880g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 42.5Ų

Experimental Properties

  • Melting Point: 83-88 °C
  • PSA: 34.14

naphthalene-2-sulfonyl fluoride Security Information

  • Symbol: GHS05
  • Signal Word:Danger
  • Hazard Statement: H314
  • Warning Statement: P280-P305+P351+P338-P310
  • Hazardous Material transportation number:UN 3261 8 / PGII
  • WGK Germany:3
  • Hazard Category Code: 34
  • Safety Instruction: 26-36/37/39-45
  • Hazardous Material Identification: C

naphthalene-2-sulfonyl fluoride Pricemore >>

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Additional information on naphthalene-2-sulfonyl fluoride

Introduction to Naphthalene-2-sulfonyl fluoride (CAS No: 325-12-2)

Naphthalene-2-sulfonyl fluoride, with the chemical formula C10H6FO2S, is a versatile sulfonating agent widely utilized in synthetic organic chemistry and pharmaceutical research. Its unique structural properties make it an invaluable tool for modifying biological molecules, particularly in the development of protease inhibitors and other therapeutic agents. This compound belongs to the class of sulfonyl fluorides, which are known for their reactivity in nucleophilic substitution reactions, making them indispensable in medicinal chemistry.

The chemical structure of Naphthalene-2-sulfonyl fluoride consists of a naphthalene ring substituted with a sulfonyl fluoride group at the 2-position. This arrangement imparts a high degree of electrophilicity to the sulfur-fluorine bond, facilitating its use in various synthetic transformations. The compound is typically handled as a solid or liquid, depending on its purity and form, and is soluble in organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran (THF). Its stability under standard conditions makes it a preferred choice for laboratory-scale reactions.

In recent years, Naphthalene-2-sulfonyl fluoride has gained significant attention in the field of drug discovery due to its ability to introduce sulfonyl groups into target molecules. One of the most notable applications is in the synthesis of protease inhibitors, which are crucial for treating various diseases, including cancer and infectious disorders. The sulfonyl fluoride moiety can be hydrolyzed under mild conditions to yield a sulfonic acid derivative, which is often more pharmacologically active than the parent compound.

Recent studies have highlighted the role of Naphthalene-2-sulfonyl fluoride in developing novel antiviral agents. For instance, researchers have demonstrated its utility in modifying viral proteases by incorporating sulfonyl fluorides into inhibitor molecules. This approach has led to the discovery of several potent antiviral compounds that exhibit high selectivity and low toxicity. The reactivity of the sulfonyl fluoride group allows for precise functionalization of biological targets, making it an attractive scaffold for drug design.

The compound's versatility extends beyond protease inhibition. It has been employed in the synthesis of kinase inhibitors, which are used to treat cancers and inflammatory diseases. By leveraging the electrophilic nature of the sulfonyl fluoride group, chemists can introduce reactive centers into kinase inhibitors that enhance their binding affinity to target enzymes. This has led to the development of several clinical candidates that are currently undergoing further investigation.

Another emerging application of Naphthalene-2-sulfonyl fluoride is in the field of epigenetics. Researchers have explored its use in modifying histone deacetylases (HDACs), which play a critical role in regulating gene expression. By incorporating sulfonyl fluorides into HDAC inhibitors, scientists have been able to develop compounds that exhibit improved efficacy and selectivity. These findings suggest that Naphthalene-2-sulfonyl fluoride could be a valuable tool for developing next-generation epigenetic drugs.

The synthetic utility of Naphthalene-2-sulfonyl fluoride has also been recognized in peptide chemistry. Sulfonyl fluorides can be used to protect amino groups during peptide synthesis, ensuring high yields and purity. Additionally, they can be selectively removed under mild acidic conditions, allowing for precise control over peptide modification. This makes Naphthalene-2-sulfonyl fluoride an essential reagent for peptide chemists working on complex biological molecules.

In conclusion, Naphthalene-2-sulfonyl fluoride (CAS No: 325-12-2) is a multifaceted compound with broad applications in synthetic chemistry and pharmaceutical research. Its unique reactivity and structural properties make it an indispensable tool for drug discovery and development. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is likely to grow even further.

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